molecular formula C9H10ClNO3 B8186556 4-Chloro-2-isopropyl-3-nitro-phenol

4-Chloro-2-isopropyl-3-nitro-phenol

Cat. No.: B8186556
M. Wt: 215.63 g/mol
InChI Key: DJMODHYUGGJADB-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-3-nitro-phenol is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of phenol, characterized by the presence of a chlorine atom, an isopropyl group, and a nitro group attached to the benzene ring. This compound is used in various industrial applications, including the synthesis of dyes, pharmaceuticals, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isopropyl-3-nitro-phenol typically involves the nitration of 4-chloro-2-isopropyl-phenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound involves a multi-step process that includes the chlorination of 2-isopropyl-phenol followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of activated carbon to remove organic impurities during the reaction process is a common practice to enhance the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropyl-3-nitro-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-isopropyl-3-nitro-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropyl-3-nitro-phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The phenolic group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Comparison

4-Chloro-2-isopropyl-3-nitro-phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to other chloronitrophenols, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in industrial and pharmaceutical contexts .

Properties

IUPAC Name

4-chloro-3-nitro-2-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5(2)8-7(12)4-3-6(10)9(8)11(13)14/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMODHYUGGJADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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